Cas no 1806044-91-6 (4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine)

4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine
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- インチ: 1S/C8H8BrF2NO2/c1-13-4-3-12-8(14-2)5(6(4)9)7(10)11/h3,7H,1-2H3
- InChIKey: XMOGOKDBYRSTRI-UHFFFAOYSA-N
- SMILES: BrC1C(=CN=C(C=1C(F)F)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- XLogP3: 2.4
- トポロジー分子極性表面積: 31.4
4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071613-500mg |
4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine |
1806044-91-6 | 97% | 500mg |
$855.75 | 2022-04-01 | |
Alichem | A029071613-1g |
4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine |
1806044-91-6 | 97% | 1g |
$1,504.90 | 2022-04-01 | |
Alichem | A029071613-250mg |
4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine |
1806044-91-6 | 97% | 250mg |
$489.60 | 2022-04-01 |
4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridineに関する追加情報
Introduction to 4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine (CAS No. 1806044-91-6)
4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine, identified by its CAS number 1806044-91-6, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile biological activities and synthetic utility. The presence of bromine and difluoromethyl substituents enhances its reactivity, making it a valuable building block for the development of novel molecules.
Thedimethoxy groups at the 2 and 5 positions contribute to the electron-rich nature of the pyridine ring, facilitating nucleophilic substitution reactions. This feature is particularly advantageous in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The3-(difluoromethyl) moiety introduces additional electronic and steric effects, influencing both the reactivity and selectivity of downstream transformations.
In recent years, 4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine has been extensively explored in the synthesis of bioactive compounds. Its structural motifs are frequently incorporated into kinase inhibitors, antiviral agents, and anticancer drugs. For instance, studies have demonstrated its utility in generating potent Janus kinases (JAK) inhibitors, which are crucial in treating autoimmune disorders such as rheumatoid arthritis. The bromine atom serves as a versatile handle for further functionalization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores.
Thedifluoromethyl group is particularly noteworthy for its ability to modulate metabolic stability and binding affinity. In drug design, replacing a hydrogen atom with a difluoromethyl group often enhances lipophilicity while reducing susceptibility to oxidative degradation. This property has been leveraged in the development of next-generation antiviral drugs, where maintaining structural integrity under physiological conditions is paramount. Recent publications highlight its role in synthesizing inhibitors targeting the SARS-CoV-2 main protease, underscoring its importance in addressing emerging infectious diseases.
Thedimethoxy substituents not only enhance solubility but also participate in hydrogen bonding interactions within biological targets. This feature has been exploited in designing molecules with improved binding affinity to protein receptors. For example, derivatives of 4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine have shown promise as ligands for G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are major targets for therapeutic intervention.
The pharmaceutical industry continues to harness the synthetic potential of this compound. Advanced methodologies such as flow chemistry have been employed to streamline the preparation of complex derivatives, improving yield and scalability. Additionally, computational modeling techniques are increasingly used to predict the behavior of 4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine in biological systems, accelerating the discovery pipeline.
In agrochemical applications, this compound serves as a precursor for developing novel pesticides with enhanced efficacy and environmental compatibility. The incorporation ofhalogenatedandfluoro-substitutedmolecular fragments is known to improve insecticidal activity by disrupting essential biological pathways. Researchers are actively investigating its derivatives as potent acaricides and fungicides, aiming to address challenges posed by resistant pest populations.
The growing demand for high-purity intermediates has driven advancements in synthetic routes for 4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine. Catalytic processes that minimize byproduct formation are preferred to ensure cost-effectiveness and sustainability. Moreover, green chemistry principles are being integrated into production protocols, emphasizing solvent recovery and waste reduction.
Future research directions may explore novel applications of this compound in materials science and nanotechnology. Its ability to form coordination complexes with metal ions could lead to innovative catalysts or luminescent materials. Furthermore, its structural features make it a candidate for designing organic semiconductors with tailored electronic properties.
In conclusion,4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine (CAS No. 1806044-91-6) is a multifaceted compound with broad utility across pharmaceuticals and agrochemicals. Its unique structural attributes continue to inspire innovation in drug discovery and material science. As synthetic methodologies evolve and computational tools become more sophisticated,the potential applications of this molecule will undoubtedly expand,further solidifying its role as a cornerstone intermediate in modern chemical research.
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